Nfl-NH2
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Overview
Description
NFL-NH2 is a mitochondrial-targeted near-infrared ratiometric fluorescent probe. It is primarily used for detecting nitric oxide levels associated with inflammatory damage in rheumatoid arthritis models through ratiometric fluorescence imaging . The excitation and emission wavelengths for this compound are 650 nm and 780 nm, respectively .
Preparation Methods
NFL-NH2 can be synthesized through the reduction of nitro compounds to amines. Various methods can be employed for this reduction, including the use of HSiCl3 and a tertiary amine, which enables a mild, metal-free reduction of both aromatic and aliphatic nitro groups to amines . Another method involves the use of tetrahydroxydiboron as a reductant and 4,4′-bipyridine as an organocatalyst, which allows for a metal-free and highly chemoselective reduction of aromatic nitro compounds at room temperature .
Chemical Reactions Analysis
NFL-NH2 undergoes several types of chemical reactions, including:
Nucleophilic Addition:
Crosslinking: This compound can be used in crosslinking reactions with primary amines, utilizing reagents like NHS esters and imidoesters.
Scientific Research Applications
NFL-NH2 has a wide range of applications in scientific research, including:
Mechanism of Action
NFL-NH2 exerts its effects by targeting mitochondria and detecting nitric oxide levels through ratiometric fluorescence imaging. The compound’s near-infrared fluorescence allows for deep tissue penetration and reduced photodamage, making it an efficient tool for monitoring biological events . The molecular targets and pathways involved include the interaction of this compound with nitric oxide, which leads to changes in fluorescence intensity that can be measured and analyzed .
Comparison with Similar Compounds
NFL-NH2 is unique compared to other fluorescent probes due to its near-infrared ratiometric properties and mitochondrial targeting. Similar compounds include:
FITC (Fluorescein Isothiocyanate): A traditional fluorescent labeling reagent that reacts with primary amines.
NH2-MIL-101 Series: Metal-organic frameworks used for sensing specific amino acids via turn-on fluorescence.
Other Near-Infrared Probes: Various NIR fluorescent probes used for protein-labeling applications and bioimaging.
This compound stands out due to its specific application in detecting nitric oxide levels and its ability to provide ratiometric fluorescence imaging, which offers more precise and reliable measurements compared to other probes .
Properties
Molecular Formula |
C31H32ClN3O |
---|---|
Molecular Weight |
498.1 g/mol |
IUPAC Name |
[(5E)-4-amino-5-[(2Z)-2-(3-ethyl-1,1-dimethylbenzo[e]indol-2-ylidene)ethylidene]-7,8-dihydro-6H-xanthen-3-ylidene]azanium;chloride |
InChI |
InChI=1S/C31H31N3O.ClH/c1-4-34-25-16-13-19-8-5-6-11-23(19)27(25)31(2,3)26(34)17-14-20-9-7-10-21-18-22-12-15-24(32)28(33)30(22)35-29(20)21;/h5-6,8,11-18,32H,4,7,9-10,33H2,1-3H3;1H/b20-14+,26-17-,32-24?; |
InChI Key |
YEMGIJUFGZIMTH-RSRIKDEMSA-N |
Isomeric SMILES |
CCN\1C2=C(C3=CC=CC=C3C=C2)C(/C1=C/C=C/4\CCCC5=C4OC6=C(C(=[NH2+])C=CC6=C5)N)(C)C.[Cl-] |
Canonical SMILES |
CCN1C2=C(C3=CC=CC=C3C=C2)C(C1=CC=C4CCCC5=C4OC6=C(C(=[NH2+])C=CC6=C5)N)(C)C.[Cl-] |
Origin of Product |
United States |
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